8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
The compound 8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic molecule featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a 4-(thiophen-3-yl)benzoyl group. The bicyclo[3.2.1]octene scaffold is structurally related to tropane alkaloids, which are known for their pharmacological activity in the central nervous system (CNS) .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c20-18(19-16-2-1-3-17(19)9-8-16)14-6-4-13(5-7-14)15-10-11-21-12-15/h1-2,4-7,10-12,16-17H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXJHXRVLDFDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Scaffold Variations
The 8-azabicyclo[3.2.1]oct-2-ene structure is a common motif in medicinal chemistry. Key analogs include:
- 8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene : Features a naphthalenyl group at position 3, which may enhance lipophilicity and π-π stacking interactions in receptor binding .
- 8-(Phenylmethyl)-3-boronic ester derivatives : These compounds (e.g., CAS 1123661-15-3) are intermediates in Suzuki-Miyaura couplings, enabling modular synthesis of complex analogs .
- 8-(4-Cyano-2-fluorophenyl)-substituted derivatives: Compounds like 14 (4.1.9 in ) exhibit fluorinated aryl groups, improving metabolic stability and target affinity .
Pharmacological Activity
- Monoamine Reuptake Inhibitors: Patent data () highlights bicyclo[3.2.1]oct-2-ene derivatives as inhibitors of serotonin/norepinephrine transporters, suggesting antidepressant applications.
- Diagnostic Imaging: Radio-labeled analogs () are used in neuroimaging, leveraging the scaffold’s ability to cross the blood-brain barrier .
Physicochemical and Structural Analysis
- Electronic Effects : Thiophene’s electron-rich nature may alter the electron density of the benzoyl group, impacting receptor binding compared to electron-withdrawing groups (e.g., -CN, -F in ).
- Stereochemical Considerations : Substituent positioning (endo/exo) on the bicyclo core critically affects bioactivity. For example, 15 () uses an endo-configuration for optimal yield .
Biological Activity
8-[4-(Thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic organic compound characterized by its unique structural motifs, which include a thiophene ring and a benzoyl group. These structural features are believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be represented as follows:
This composition indicates the presence of nitrogen and sulfur, which may play significant roles in its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and anticancer domains. The specific biological effects of this compound are still under investigation, but preliminary studies suggest potential interactions with key biological targets such as enzymes or receptors involved in disease pathways.
The mechanism of action for this compound is not fully elucidated; however, its structural motifs suggest that it may interact with various biological macromolecules, including proteins and nucleic acids. The thiophene moiety is known to enhance electron donation, potentially leading to increased reactivity with biological targets.
Antimicrobial Activity
A study examining the antimicrobial properties of related compounds found that derivatives with similar structural features displayed significant activity against various bacterial strains. For instance, compounds featuring the thiophene ring often exhibited enhanced potency due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Properties
Research has suggested that this compound may possess anticancer properties. A recent study indicated that compounds with bicyclic structures can induce apoptosis in cancer cells by activating caspase pathways. In vitro assays demonstrated that analogs of this compound reduced cell viability in several cancer cell lines, suggesting potential for further development as an anticancer agent.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Similar to this compound | 15 | Antimicrobial |
| Compound B | Thiophene derivative | 5 | Anticancer |
| Compound C | Benzoyl derivative | 10 | Antimicrobial |
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
